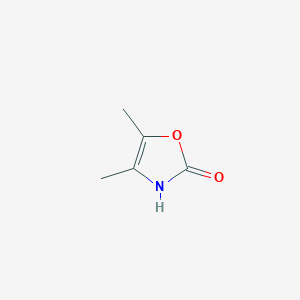

4,5-Dimethyl-1,3-oxazol-2(3h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethyl-3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHVEEHRWSWVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299367 | |

| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59167-68-9 | |

| Record name | NSC129749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-1,3-oxazol-2(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Dimethyl-1,3-oxazol-2(3H)-one chemical properties

An In-Depth Technical Guide to 4,5-Dimethyl-1,3-oxazol-2(3H)-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 59167-68-9), a heterocyclic compound belonging to the 2(3H)-oxazolone class. These scaffolds are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in biologically active molecules.[1][2] This document details the compound's physicochemical and spectroscopic properties, outlines plausible synthetic routes with mechanistic insights, explores its chemical reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The 2(3H)-Oxazolone Core

The oxazolone ring system is a five-membered heterocycle containing both nitrogen and oxygen atoms.[1] Depending on the position of the carbonyl group and double bonds, several isomeric forms exist, with the 2(3H)-oxazolone scaffold being a key structural motif.[1] These structures are essentially cyclic carbamates and serve as valuable intermediates in the synthesis of more complex molecules, including amino acids and peptides.[3] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This compound is a specific derivative featuring methyl substitutions at the C4 and C5 positions of the unsaturated ring. This substitution pattern influences the molecule's steric and electronic properties, affecting its stability, reactivity, and potential as a building block in drug discovery programs.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to utilizing any chemical compound effectively. The known physical properties and expected spectroscopic signatures for this compound are summarized below.

Physical and Chemical Properties

The primary identifiers and physical constants for this compound are compiled in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 59167-68-9 | [4] |

| Molecular Formula | C₅H₇NO₂ | [4] |

| Molecular Weight | 113.11 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 94-96 °C (for a related oxazolone) | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | [6] |

Spectroscopic Data (Predicted)

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~ 1.9-2.2 ppm (s, 6H, 2 x CH₃); δ ~ 7.0-9.0 ppm (br s, 1H, N-H) | The two methyl groups on the C=C double bond are in similar chemical environments, likely resulting in a single, sharp peak. The N-H proton is expected to be broad and its chemical shift can vary with solvent and concentration. |

| ¹³C NMR | δ ~ 8-12 ppm (2 x CH₃); δ ~ 120-130 ppm (C4=C5); δ ~ 155-165 ppm (C=O) | The spectrum should show four distinct signals: one for the equivalent methyl carbons, one for the sp² carbons of the double bond, and one for the carbonyl carbon of the cyclic carbamate. |

| IR (Infrared) | 3100-3300 cm⁻¹ (N-H stretch); 1750-1780 cm⁻¹ (C=O stretch, cyclic carbamate); ~1670 cm⁻¹ (C=C stretch) | The strong carbonyl absorption at a relatively high wavenumber is characteristic of a five-membered cyclic ester/carbamate. The N-H stretch confirms the presence of the proton on the nitrogen. |

| Mass Spec (MS) | [M+H]⁺ at m/z = 114.05 | Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion. |

Synthesis and Mechanistic Considerations

The synthesis of 2(3H)-oxazolones can be achieved through several routes. A highly plausible and efficient method involves the cyclization of an α-hydroxy amide precursor, which in turn can be derived from an α-hydroxy ketone.

Proposed Synthetic Pathway

A logical and experimentally sound approach starts from 3-hydroxy-2-butanone (acetoin). This pathway is advantageous as it utilizes readily available starting materials and involves well-understood chemical transformations.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-butanol

-

To a solution of 3-hydroxy-2-butanone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).

-

Add Palladium on carbon (10 wt. %, 0.05 eq) to the mixture.

-

Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.

-

Causality: The palladium catalyst is essential for the hydrogenation of the imine intermediate formed in situ between the ketone and ammonia. The excess ammonia drives the equilibrium towards imine formation.

-

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 3-amino-2-butanol, which can be used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-amino-2-butanol (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction with a phosgene equivalent, driving the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the phosgene equivalent.[6]

-

-

Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the stirred mixture.

-

Expertise Note: Triphosgene is a safer, solid alternative to gaseous phosgene. It generates three equivalents of phosgene in situ. Other reagents like carbonyldiimidazole (CDI) can also be used.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Trustworthiness: The final product's identity and purity must be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with the predicted values in section 2.2. This provides a self-validating checkpoint for the protocol.

-

Chemical Reactivity and Synthetic Utility

The 2(3H)-oxazolone ring is a versatile scaffold with several reactive sites, making it a useful building block in synthetic chemistry.

Caption: Reactivity map of the this compound core.

-

N-Functionalization: The N-H proton can be readily removed by a suitable base (e.g., NaH, K₂CO₃), and the resulting anion can react with various electrophiles. This allows for the straightforward introduction of alkyl, acyl, or other functional groups at the N3 position, which is a common strategy in drug development to modulate a molecule's properties.

-

Ring-Opening Reactions: The cyclic carbamate structure is susceptible to nucleophilic attack, particularly under basic or acidic conditions.[6] Reaction with nucleophiles like amines or hydroxide can lead to ring-opening, yielding derivatives of 3-amino-2-butanol. This reactivity can be exploited for the synthesis of peptidomimetics or other linear structures.

-

Cycloaddition Reactions: The electron-rich C4=C5 double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile imines, acting as the dipolarophile.[7] This provides a powerful method for constructing more complex heterocyclic systems.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader oxazolone class is highly valued in medicinal chemistry.

-

Scaffold for Library Synthesis: The ease of N-functionalization makes this molecule an ideal starting point for creating libraries of N-substituted derivatives for high-throughput screening.

-

Bioisosteric Replacement: The oxazolone ring can be used as a bioisostere for other chemical groups (e.g., esters, amides) to improve pharmacokinetic properties like metabolic stability or cell permeability.

-

Intermediate for Bioactive Molecules: Oxazolones are precursors to a variety of biologically active compounds.[1][8] They can be converted into α-amino acids, peptides, and other heterocyclic systems that are known pharmacophores.[1][3] The 4,5-disubstituted pattern is a recognized building block for numerous natural products and bioactive molecules.[9][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for related heterocyclic compounds and laboratory chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly at the ring nitrogen, making it an excellent scaffold for chemical library development. Understanding its synthesis from common precursors and its key reactive pathways enables researchers to effectively incorporate this building block into complex target molecules. As the demand for novel chemical entities in drug discovery continues, versatile and accessible scaffolds like this compound will remain indispensable tools for the modern chemist.

References

- Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

- Gouda, M. A., et al. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 11-25.

- Kaur, N., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.

- The Good Scents Company. (n.d.). 4,5-dimethyl-2-propyl oxazole.

- Sigma-Aldrich. (2025). Safety Data Sheet - Oxazolone.

- Various Authors. (n.d.). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines.

- BASF. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - Oxazole.

- TCI Chemicals. (2025). Safety Data Sheet.

- Advanced Biotech. (2025). SDS.

- Benchchem. (n.d.). 2(3H)-Oxazolone, 3,4,5-triphenyl-.

- Benchchem. (2025). Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO.

- PubChem. (n.d.). 4,4-Dimethyl-2-phenyl-1,3-oxazol-5(4H)-one.

- Bala, S., et al. (2011). Methods for Synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1109.

- Cheméo. (n.d.). Chemical Properties of Oxazole, 4,5-dimethyl-.

- Chavan, S. P., et al. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.

- ECHEMI. (n.d.). 4,5-dihydro-1,3-oxazol-2-amine.

- Kumar, R., et al. (n.d.). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review.

- Hewlett, M., Hupp, C. D., & Tepe, J. J. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Synthesis, 2009, 2825-2839.

- Bellan, J., et al. (1992). Oxazolones with Nitrile Imines: Synthesis of 1H-1,2,4-Triazoles through [3+2] Cycloaddition. Heterocycles, 34(2), 316.

- Yar, M. S., et al. (2021). 1H-NMR and 19F-NMR chemical shifts of compounds 4a-c. Research on Chemical Intermediates.

- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- PubMed. (n.d.). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents.

- InvivoChem. (n.d.). Oxazolone.

- Molecules. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844.

- Chemical Synthesis Database. (2025). 4-isobutyl-2,5-dimethyl-1,3-oxazole.

- MedchemExpress.com. (n.d.). Oxazolone | Colitis Inducer.

- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.

- Molecules. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules, 28(12), 4834.

- PMC - NIH. (n.d.). Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator.

- Sigma-Aldrich. (n.d.). 4,5-dimethyl-1,3-oxazol-2-ylmethanamine.

- 北京欣恒研科技有限公司. (n.d.). 4,5-Dimethyl-2,3-dihydro-1,3-oxazol-2-one.

- ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.

- ResearchGate. (2025). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.

- PMC - PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- ResearchGate. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles.

- PMC - NIH. (n.d.). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one.

- NIH. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.

- Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry.

- PMC. (n.d.). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.

-

SpectraBase. (n.d.). 3-Benzyl-4,5-dimethyl-[1][9]oxazolodin-2-one. Retrieved from

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ajrconline.org [ajrconline.org]

- 3. benchchem.com [benchchem.com]

- 4. 4,5-Dimethyl-2,3-dihydro-1,3-oxazol-2-one - CAS:59167-68-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. Oxazolone | Apoptosis | 15646-46-5 | Invivochem [invivochem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. download.basf.com [download.basf.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Elucidation of 4,5-Dimethyl-1,3-oxazol-2(3H)-one: A Technical Guide

Introduction

4,5-Dimethyl-1,3-oxazol-2(3H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any novel or synthesized compound intended for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry and limited number of unique proton environments in the molecule. The key to interpreting the spectrum lies in understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 7.5 - 8.5 | Broad Singlet | 1H | N-H | The proton attached to the nitrogen is expected to be deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the oxazole ring. Its chemical shift can be highly dependent on solvent and concentration, and the peak is often broad due to quadrupole coupling and/or chemical exchange. |

| 2 | ~ 2.1 - 2.3 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position is attached to a sp²-hybridized carbon of the C=C double bond. This will result in a downfield shift compared to a typical aliphatic methyl group. |

| 3 | ~ 1.9 - 2.1 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position is also attached to a sp²-hybridized carbon. Its chemical environment is very similar to the C5-methyl, and thus its chemical shift is expected to be in a similar region. The exact positions of the two methyl singlets would need to be confirmed by 2D NMR techniques like NOESY. |

Experimental Protocol for ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and high-quality data. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point for many organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with exchangeable protons like N-H, as it can slow down the exchange rate and lead to sharper peaks.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and good resolution.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value (e.g., DMSO at δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Caption: Structure with Predicted ¹³C Shifts.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Data

The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~ 3200 - 3300 | Medium, Broad | N-H Stretch | Amide N-H | The N-H stretching vibration in a cyclic amide. The peak may be broad due to hydrogen bonding in the solid state. |

| ~ 2900 - 3000 | Medium | C-H Stretch | Methyl C-H | Symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |

| ~ 1750 - 1780 | Strong, Sharp | C=O Stretch | Cyclic Amide (Lactone-like) Carbonyl | The carbonyl group in a five-membered ring is strained, which typically increases the stretching frequency compared to an open-chain amide. This is a highly characteristic peak. |

| ~ 1670 - 1690 | Medium | C=C Stretch | Alkene C=C | The stretching vibration of the carbon-carbon double bond within the oxazole ring. |

| ~ 1200 - 1300 | Medium | C-N Stretch | Amide C-N | The stretching vibration of the carbon-nitrogen single bond. |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) has become a common method for solid and liquid samples because it requires minimal sample preparation. [2]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the major peaks with their corresponding wavenumbers.

-

Caption: FT-IR (ATR) Experimental Workflow.

III. Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that often causes extensive fragmentation, which can be very useful for structural elucidation of small molecules. [3][4]

-

Molecular Ion (M⁺•): The molecular weight of C₅H₇NO₂ is 113.11 g/mol . Therefore, the molecular ion peak is expected at m/z = 113 . This peak should be reasonably abundant.

-

Major Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation pathway for cyclic carbonate-like structures is the loss of carbon dioxide. This would result in a fragment at m/z = 69 .

-

Loss of a Methyl Radical: Cleavage of a methyl group would lead to a fragment at m/z = 98 .

-

Ring Opening and Cleavage: The oxazole ring can undergo various ring-opening and cleavage pathways, leading to smaller fragments.

-

| m/z | Predicted Identity | Rationale |

| 113 | [M]⁺• | Molecular Ion |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 69 | [M - CO₂]⁺• | Loss of carbon dioxide. |

| 42 | [CH₃-C≡N-H]⁺• | A possible smaller fragment resulting from ring cleavage. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample (typically less than 1 mg) is introduced into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which allows the sample to be heated and vaporized directly into the ion source. [5]

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [6] * This bombardment ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

Caption: Predicted EI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide—a simple ¹H NMR spectrum with three distinct signals, a ¹³C NMR spectrum showing five unique carbons, a strong carbonyl absorption in the IR spectrum around 1750-1780 cm⁻¹, and a molecular ion peak at m/z 113 in the mass spectrum—collectively form a unique spectroscopic signature. The detailed protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity required for research and development in the chemical and pharmaceutical sciences.

References

- BenchChem. (2025). Spectroscopic Properties of Oxazolone Derivatives: An In-depth Technical Guide.

- Fareed, F., et al. (2013). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Journal of the Serbian Chemical Society.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]

-

ChemSynthesis. (2024). 4,5-dimethyl-2-phenyl-1,3-oxazole. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

VirtualChemistry.org. (n.d.). 4,5-dimethyl-1,3-oxazole. GROMACS Molecule Database. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from a UW-Madison Chemistry course resource.

-

University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

- University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from a University of Cambridge Chemistry resource.

- ChemDraw Tutorial. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube.

- University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Bitesize Bio. (2024, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

- ChemDraw Tutorial. (2024, May 17). Predication of NMR in chemdraw [Video]. YouTube.

- University of Bristol. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from a University of Bristol Chemistry resource.

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.

- Kertesz, I., & Van Berkel, G. J. (2019).

-

LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. One moment, please... [edinst.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. as.uky.edu [as.uky.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyl-1,3-oxazol-2(3H)-one from Basic Precursors

Abstract

The 1,3-oxazol-2(3H)-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents and functional materials. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic strategies for constructing a specific, valuable derivative: 4,5-dimethyl-1,3-oxazol-2(3H)-one. We will delve into the core chemical principles, compare key synthetic pathways from fundamental precursors, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Significance of the Oxazolone Core

Oxazolones are five-membered heterocyclic compounds that exist in several isomeric forms, with the 1,3-oxazol-2(3H)-one structure being of particular interest.[1] This core is found in a range of biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities.[1] The strategic placement of substituents on the oxazolone ring allows for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. The 4,5-dimethyl substitution pattern, specifically, provides a well-defined stereochemical and lipophilic profile, making it a valuable target for synthetic chemists.

Retrosynthetic Analysis and Strategic Considerations

A logical deconstruction of the target molecule, this compound, reveals the essential precursors and the key bond formations required for its synthesis. The core strategy involves the cyclization of a C4 backbone bearing vicinal oxygen and nitrogen functionalities with a suitable one-carbon carbonyl source.

Figure 1: Retrosynthetic analysis of this compound.

The primary precursor for the C4-C5 dimethyl backbone is 3-amino-2-butanol. This α-amino alcohol provides the necessary adjacent nitrogen and oxygen nucleophiles for the cyclization reaction. The critical choice in the forward synthesis is the selection of the carbonylating agent, which will form the C2 ketone of the oxazolone ring.

Key Synthetic Pathways: A Comparative Analysis

The formation of the cyclic carbamate is most commonly achieved through the reaction of an amino alcohol with phosgene or a phosgene equivalent. The choice of this reagent is paramount, balancing reactivity, safety, and operational simplicity.

Pathway A: The Classical Phosgene-Mediated Cyclization

Phosgene (COCl₂) is a highly reactive and efficient electrophile for this transformation. It readily reacts with the amino and hydroxyl groups of the precursor to form the cyclic structure, releasing two equivalents of hydrogen chloride (HCl).

Mechanism: The reaction proceeds via a stepwise addition-elimination. The more nucleophilic amine attacks the phosgene first, forming an intermediate carbamoyl chloride. Subsequent intramolecular attack by the hydroxyl group, often facilitated by a base to neutralize the generated HCl, leads to ring closure and formation of the desired oxazolone.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential. It acts as a scavenger for the HCl produced, preventing the protonation of the starting amino alcohol (which would render it unreactive) and driving the equilibrium towards the product.[2]

-

Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent reaction with the highly reactive phosgene.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0°C to -78°C) to control the high reactivity of phosgene and minimize side reactions.

Trustworthiness & Validation: This method is well-established but carries significant safety risks. Phosgene is an extremely toxic gas, and its use is strictly regulated and requires specialized equipment and handling procedures.[2]

Pathway B: Safer Alternatives - Phosgene Surrogates

To mitigate the extreme hazards of phosgene, solid or liquid phosgene equivalents are now the standard in both academic and industrial settings. The most common are diphosgene (a liquid) and triphosgene (a solid).

-

Triphosgene (Bis(trichloromethyl) carbonate): This stable, crystalline solid is a much safer alternative to gaseous phosgene. In the presence of a nucleophile or a catalyst (like a tertiary amine), it decomposes to release three equivalents of phosgene in situ. This controlled, slow release maintains a low concentration of the toxic gas in the reaction vessel, significantly enhancing safety. A patent for the synthesis of a related compound, 4,5-dimethyl-1,3-dioxol-2-one, details the use of a triphosgene equivalent, highlighting its industrial applicability.[3]

Causality Behind Experimental Choices:

-

Stoichiometry: Approximately one-third of a molar equivalent of triphosgene is required for every mole of the amino alcohol, as it delivers three equivalents of phosgene.

-

Controlled Addition: The triphosgene is typically added slowly to a solution of the precursor and base to manage the exothermic reaction and the rate of phosgene generation.

Pathway C: Alternative Carbonylating Agents

Other reagents can also be employed to introduce the carbonyl group, often under milder conditions.

-

Di-tert-butyl Dicarbonate (Boc Anhydride, Boc₂O): While primarily known as a protecting group for amines, Boc anhydride can serve as a versatile carboxylating agent.[4][5] The reaction with an amino alcohol can lead to the formation of the oxazolone, particularly with appropriate activation. This route avoids the use of highly toxic phosgene-based reagents entirely.

-

1,1'-Carbonyldiimidazole (CDI): CDI is another safe and effective phosgene substitute, particularly in carbonylation reactions. It reacts with the amino alcohol to form an activated intermediate that subsequently cyclizes. The primary byproduct is imidazole, which is non-toxic and easily removed during workup.

Data Summary: Comparison of Carbonylating Agents

| Reagent | Formula | Physical State | Molar Eq. | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | 1.0 | High reactivity, high purity products. | Extremely toxic, requires specialized handling.[2] |

| Triphosgene | C₃Cl₆O₃ | Solid | ~0.33 | Safe to handle, controlled in situ release of phosgene. | More expensive, reaction can be sluggish. |

| Boc Anhydride | C₁₀H₁₈O₅ | Solid/Liquid | >1.0 | Low toxicity, mild reaction conditions.[4][6] | May require specific catalysts, lower atom economy. |

| CDI | C₇H₆N₄O | Solid | 1.0 | Low toxicity, non-corrosive byproducts. | Moisture sensitive, can be less reactive. |

Detailed Experimental Protocol (Triphosgene Method)

This protocol describes a representative synthesis of this compound using triphosgene, selected for its balance of reactivity and operational safety.

Workflow Overview

Figure 2: Experimental workflow for triphosgene-mediated synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-amino-2-butanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Reaction Setup: Cool the reaction mixture to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes. CAUTION: This addition should be performed in a well-ventilated fume hood as traces of phosgene and HCl gas may be evolved.

-

Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

Mechanistic Deep Dive

The reaction mechanism using triphosgene involves the initial, base-catalyzed decomposition of triphosgene into phosgene, which is the active electrophile.

Figure 3: Simplified reaction mechanism for oxazolone formation.

The amine nitrogen of 3-amino-2-butanol acts as the primary nucleophile, attacking the carbonyl carbon of the in situ generated phosgene. This is followed by the loss of a chloride ion to form a key carbamoyl chloride intermediate. A final intramolecular nucleophilic attack by the neighboring hydroxyl group, promoted by the base, displaces the second chloride ion to close the five-membered ring and yield the final product.

Conclusion

The synthesis of this compound from basic precursors is a robust and accessible process for chemists in drug discovery and development. While the classical phosgene route is effective, modern synthetic chemistry strongly favors the use of safer, solid phosgene surrogates like triphosgene. This approach provides a reliable and scalable pathway to this valuable heterocyclic scaffold, balancing high reactivity with manageable safety protocols. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently and efficiently incorporate this building block into their synthetic programs.

References

- Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1114.

-

Wang, J., et al. (2023). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. Available at: [Link]

-

Zhang, J., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9497-9501. Available at: [Link]

-

Pope, B. M., et al. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. Available at: [Link]

-

Wang, J., et al. (2023). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Consensus. Available at: [Link]

-

Lin, S., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molbank, 2022(4), M1509. Available at: [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

-

Gomha, S. M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7000. Available at: [Link]

-

Kunishima, M., et al. (2001). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Tetrahedron, 57(8), 1551-1558. Available at: [Link]

-

ChemEurope.com. (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]

-

Wikipedia. (n.d.). Phosgene. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. CN102491953A.

-

Vedejs, E., & Luchetta, L. M. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 73(4), 1240–1246. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing di-tert-butyl dicarbonic acid ester. CN101172950A.

-

Scala, A., et al. (2015). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles. Targets in Heterocyclic Systems, 19, 386-419. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Journal of Applicable Chemistry, 4(1), 273-281. Available at: [Link]

-

Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Available at: [Link]

-

Wang, D., et al. (2021). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry, 19(18), 4105-4109. Available at: [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 52(4), 481-510. Available at: [Link]

Sources

- 1. One moment, please... [biointerfaceresearch.com]

- 2. Phosgene - Wikipedia [en.wikipedia.org]

- 3. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]

- 6. Di-tert-butyl_dicarbonate [chemeurope.com]

Foreword: Understanding the 4,5-Dimethyl-1,3-oxazol-2(3H)-one Core

An In-Depth Technical Guide to the Reactivity of the 4,5-Dimethyl-1,3-oxazol-2(3H)-one Ring

The 1,3-oxazol-2(3H)-one scaffold is a privileged heterocyclic motif that holds significant importance in the realms of organic synthesis and medicinal chemistry.[1] Its unique electronic and structural features make it a versatile building block and a core component in various bioactive molecules. This guide focuses specifically on the 4,5-dimethyl substituted variant, a structure that combines the inherent reactivity of the oxazolone ring with the electronic and steric influences of two methyl groups at the C4 and C5 positions.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond simple reaction schemes to explore the underlying principles governing the ring's reactivity. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into leveraging this scaffold for synthetic innovation.

The Structural and Electronic Landscape

The reactivity of the this compound ring is dictated by several key features:

-

The Endocyclic Carbamate: The N3-C2(=O)-O1 linkage forms a cyclic carbamate (or urethane). This functional group is relatively stable but possesses an electrophilic carbonyl carbon (C2) that is a prime target for nucleophilic attack, often leading to ring-opening.

-

The Enamine-like C4=C5 Double Bond: The presence of the nitrogen atom at position 3 imparts enamine-like character to the C4=C5 double bond, influencing its susceptibility to electrophilic attack and its participation in cycloaddition reactions. The methyl groups at these positions provide steric hindrance and donate electron density, modulating the bond's reactivity compared to unsubstituted analogs.

-

The Acidic N-H Proton: The proton on the N3 nitrogen is moderately acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, making N-functionalization (e.g., acylation, alkylation) a primary and highly efficient pathway for molecular elaboration.

Below is a diagram illustrating the key reactive sites on the core structure.

Caption: A map of the primary centers of reactivity on the oxazolone core.

Synthesis of the this compound Core

While numerous methods exist for synthesizing oxazole and oxazolone derivatives, the construction of the 1,3-oxazol-2(3H)-one ring system typically involves the cyclization of a β-amino alcohol precursor.[2][3][4] For the 4,5-dimethyl derivative, the logical precursor is 3-amino-2-butanol. The cyclization is achieved by reaction with a phosgene equivalent, which forms the C2 carbonyl group.

Conceptual Synthetic Pathway:

Caption: General workflow for the synthesis of the target oxazolone ring.

The choice of phosgene equivalent is critical for safety and scalability. While phosgene itself is highly effective, its extreme toxicity makes alternatives like triphosgene (a solid) or carbonyldiimidazole (CDI) preferable in many laboratory and industrial settings.

Key Reaction Classes and Mechanistic Insights

N-Functionalization: The Gateway to Derivatives

The most straightforward and widely utilized reaction of the this compound ring is the functionalization of the N3 position. The acidity of the N-H proton allows for its clean removal by a variety of bases, creating a powerful nucleophile that readily reacts with electrophiles.

Causality in Experimental Design: The choice of base and solvent is paramount and depends on the electrophile's reactivity.

-

For highly reactive electrophiles (e.g., acyl chlorides): Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are ideal. These bases irreversibly deprotonate the nitrogen at low temperatures (-78 °C), preventing side reactions such as nucleophilic attack by the base on the electrophile. Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching the base.

-

For less reactive electrophiles or when milder conditions are needed: A catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) with a stoichiometric amount of a tertiary amine (e.g., triethylamine) can be used, particularly with acyl anhydrides.[5] This system avoids pyrophoric reagents and cryogenic conditions, enhancing operational simplicity.[6]

Table 1: Representative Conditions for N-Acylation

| Electrophile | Base System | Solvent | Temperature | Typical Yield | Reference Insight |

| Acetyl Chloride | 1.05 eq. n-BuLi | Anhydrous THF | -78 °C to RT | >90% | Irreversible deprotonation ensures clean, high-yielding acylation.[5] |

| Benzoyl Chloride | 1.2 eq. NaH | Anhydrous DMF | 0 °C to RT | >85% | NaH is a safer alternative to n-BuLi, offering excellent results. |

| Acetic Anhydride | 1.5 eq. Et₃N, 0.1 eq. DMAP | Dichloromethane | RT | >95% | A milder, operationally simple catalytic method suitable for many substrates.[5] |

Detailed Experimental Protocol: N-Acylation with Acetyl Chloride

(Self-Validating System: This protocol includes an in-process check (TLC) and a standard purification method to ensure the isolation of the desired product.)

-

Preparation: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq., 1.6 M in hexanes) is added dropwise via syringe over 10 minutes. The mixture is stirred at -78 °C for 30 minutes.

-

Acylation: Acetyl chloride (1.1 eq.) is added dropwise to the solution. The reaction flask is kept at -78 °C for 1 hour.

-

Warm-up and Monitoring: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Work-up: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[5]

-

Purification: The crude residue is purified by silica gel column chromatography to yield the pure N-acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one.

Nucleophilic Ring-Opening Reactions

The C2 carbonyl carbon is an electrophilic center susceptible to attack by strong nucleophiles. This reaction results in the cleavage of the heterocyclic ring, typically at the C2-O1 acyl-oxygen bond, to form stable acyclic products. This reactivity can be a desired synthetic transformation or an undesired degradation pathway.[7][8]

Mechanistic Rationale: The stability of the oxazolone ring is compromised by strong nucleophiles (e.g., hydroxide, alkoxides, primary/secondary amines). The attack forms a tetrahedral intermediate which then collapses, breaking the ring to relieve strain and form a more stable acyclic carbamate or urea derivative.[9]

Caption: Simplified mechanism for the ring opening of the oxazolone core.

This reactivity is particularly relevant in drug development, where the stability of the core in biological media (pH ~7.4) must be assessed. The 4,5-dimethyl substitution may offer some steric protection to the C2 carbonyl, potentially increasing its hydrolytic stability compared to non-substituted analogs.

Cycloaddition Reactions

The C4=C5 double bond can participate as a 2π component in cycloaddition reactions. While the electron-donating methyl groups and the endocyclic nitrogen might reduce its reactivity as a dienophile compared to electron-deficient alkenes, it can still react with highly reactive dienes in [4+2] Diels-Alder reactions or with 1,3-dipoles in [3+2] cycloadditions.[10]

-

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, or azomethine ylides can construct novel five-membered heterocyclic rings fused to the oxazolone core.[11][12][13][14] These reactions are powerful tools for rapidly increasing molecular complexity. The regioselectivity of the addition will be governed by the electronic and steric properties of both the oxazolone and the specific 1,3-dipole used.

Applications in Drug Development and Organic Synthesis

The reactivity profile of the this compound ring makes it a valuable intermediate.

-

Synthesis of Vicinal Amino Alcohols: Controlled ring-opening provides access to N-protected 3-amino-2-butanol derivatives, which are important chiral building blocks in pharmaceutical synthesis.

-

Scaffold for Bioactive Molecules: The ability to easily functionalize the N3 position allows for the systematic exploration of structure-activity relationships (SAR). The core itself can be decorated with various substituents to interact with biological targets.

-

Pro-drug Strategies: The oxazolone ring could potentially be used as a pro-drug moiety, designed to undergo hydrolysis in vivo to release an active amino alcohol-containing drug. The substitution at C4 and C5 would be critical for tuning the rate of this hydrolysis.

Conclusion

The this compound ring is a heterocycle with a well-defined and predictable reactivity profile. Its chemistry is dominated by N-functionalization at the acidic N3 position, nucleophilic attack and ring-opening at the C2 carbonyl, and cycloaddition reactions at the C4=C5 double bond. The methyl substituents provide steric and electronic modulation that must be considered during reaction design. By understanding the causal relationships between the ring's structure and its reactivity, researchers can effectively harness this scaffold as a versatile tool for the synthesis of complex molecules, fine chemicals, and novel therapeutic agents.

References

- Goodman, M., & McGahren, W. J. (1967).

- Perez Mellor, A. F., Bürgi, T., & Spezia, R. (2024). Gas-phase reactivity of protonated oxazolone: chemical dynamics simulations and graph theory-based analysis reveal the importance of ion-molecule complexes. ChemRxiv.

- Perez Mellor, A. F., Bürgi, T., & Spezia, R. (2025). Gas-phase reactivity of protonated oxazolone: Chemical dynamics simulations and graph theory-based analysis reveal the importance of ion–molecule complexes. AIP Publishing.

-

Hewlett, M., Hupp, C. D., & Tepe, J. J. (2009). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Synthesis, 2009(17), 2825-2839. [Link]

- Fadda, A. A., & El-Mekabaty, A. (2013). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry, 2(1), 11-25.

- Cardillo, G., et al. (n.d.). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. Not specified.

- Chavan, L. N., et al. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.

- Unknown Authors. (n.d.).

- Unknown Authors. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Not specified.

- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.

- Unknown Author. (2025). Reactivity of Oxazol-5-(4H)-ones and Their Application toward Natural Product Synthesis. Semantic Scholar.

- Unknown Author. (n.d.). Structures and the ring-opening reaction studied in this work. a: 1,3-oxazol-5-one.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . [Link]

- Unknown Author. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.

-

Kim, H. Y., et al. (2018). Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid. PubMed. [Link]

- Chan, K. K. C., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry.

- Unknown Author. (n.d.). Interaction of 2-aryl-4-(dichloromethylidene)-1,3-oxazol-5(4H)-ones with methyl 2-isocyanoacetate.

- Unknown Author. (n.d.). Scheme 4 Ring opening reaction of anionic isoxazolone 4a.

- Unknown Author. (2025). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.

- BenchChem. (n.d.). Technical Support Center: Stability of 4-acetylbenzo[d]oxazol-2(3H)-one in DMSO. Benchchem.

- Reddy, C. R., et al. (n.d.). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates.

- Unknown Author. (n.d.). Current methods for N1-acylation of indazoles and this work. Part A...

- Korotkikh, N. I., et al. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.

- Unknown Author. (2025). Oxazol-5-(4H)-Ones. Part 1. Synthesis and Reactivity as 1,3-dipoles.

- Unknown Author. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.

-

Unknown Author. (n.d.). Catalyst-free synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Chan, K. K. C., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. ACS Publications. [Link]

- Korol, N., & Slivka, M. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).

- Meyer, A. G., & Ryan, J. H. (2016).

-

Meyer, A. G., & Ryan, J. H. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PubMed. [Link]

-

Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]

- Unknown Author. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI.

- Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.

- Unknown Author. (n.d.). Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS).

- Boechat, N., et al. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Not specified.

- Unknown Author. (2025). ChemInform Abstract: High-Temperature Continuous Flow Synthesis of 1,3,4-Oxadiazoles via N-Acylation of 5-Substituted Tetrazoles.

Sources

- 1. Catalyst-free synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of 4,5-Dimethyl-1,3-oxazol-2(3H)-one

Preamble: The Rationale for a Targeted Investigation

The 1,3-oxazole and its related oxazolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and potent enzyme inhibitory agents.[3][4] Specifically, substituted oxazolones have been identified as selective inhibitors of critical enzymes like cyclooxygenase-2 (COX-2) and acid ceramidase, highlighting their therapeutic promise.[5][6][7]

While the broader class of oxazolones is well-studied, specific biological data for 4,5-Dimethyl-1,3-oxazol-2(3H)-one (CAS: 59167-68-9) remains largely uncharacterized in public literature. This guide, therefore, serves not as a review of existing data, but as a comprehensive, field-proven strategic framework for its systematic biological evaluation. We will proceed from foundational safety profiling to a multi-tiered array of targeted screens, informed by the established activities of structurally related analogs. Each proposed step is designed as a self-validating system to ensure data integrity and build a robust biological profile for this novel compound.

Part 1: Foundational Screening - Establishing the Cytotoxicity Profile

Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of a compound. This foundational data informs the viable concentration range for all subsequent cell-based assays and provides an initial flag for potential toxicity.[8] A compound that is highly cytotoxic at low concentrations may be a candidate for oncology studies but would be unsuitable for most other therapeutic applications.[9] We will employ two distinct, well-validated assays that measure different aspects of cell death to create a comprehensive toxicity profile.

Metabolic Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] The core principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, HepG2 for potential hepatotoxicity) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[11] Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Test / Absorbance_Vehicle) * 100. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. This provides a complementary endpoint to the MTT assay, focusing on membrane integrity rather than metabolic activity.[9]

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, preparing a parallel 96-well plate.

-

Lysate Controls: To create a "maximum LDH release" control, add 10 µL of a 10X lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before the end of the incubation period.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to a commercial kit's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background).

-

Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: ((Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)) * 100. Determine the EC₅₀ value from a dose-response curve.

Data Presentation: Foundational Cytotoxicity

The results from these initial screens should be summarized clearly.

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ / EC₅₀ (µM) |

| HEK293 | MTT | 24 | Record Value Here |

| HEK293 | MTT | 48 | Record Value Here |

| HEK293 | LDH | 24 | Record Value Here |

| HepG2 | MTT | 48 | Record Value Here |

| HepG2 | LDH | 48 | Record Value Here |

Part 2: Targeted Screening Based on Scaffold Precedent

With a defined non-toxic concentration range, we can proceed to investigate specific biological activities. The selection of these targets is directly informed by the known pharmacology of the oxazolone scaffold.

2A. Anti-inflammatory Activity: COX Enzyme Inhibition

Causality: Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are central mediators in the synthesis of pro-inflammatory prostaglandins.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that certain 4,5-diphenyloxazolone derivatives have shown selective COX-2 inhibition, this is a primary and logical target to investigate.[6][7]

This protocol utilizes commercially available fluorometric inhibitor screening kits, which provide the necessary enzymes and reagents.[13]

-

Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701200). This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Plate Setup: In a 96-well plate, add reagents in the following order:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL Enzyme (COX-1 or COX-2, in separate wells)

-

10 µL of the compound dilution. For controls, use a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control.

-

-

Incubation: Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

-

Detection: Immediately add 10 µL of the fluorometric probe. Incubate for 2 minutes at room temperature.

-

Data Acquisition: Read fluorescence with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | Record Value Here | Record Value Here | Calculate Value Here | N/A |

| 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | >100 | 2.0 | >50 | [6] |

| Celecoxib (Control) | ~15 | ~0.04 | ~375 | Literature |

2B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Heterocyclic compounds, including those with oxazole rings, are well-represented among antimicrobial agents.[14][15] Their diverse structures allow for interactions with various bacterial and fungal targets.[16] Therefore, a broad-spectrum screen against common pathogens is a crucial step in characterizing the compound's biological profile. The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

-

Strain Selection: Use a panel of clinically relevant microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungus: Candida albicans (ATCC 90028)

-

-

Inoculum Preparation: Grow overnight cultures of the microbial strains. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Plating: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of a 2X starting concentration of the test compound to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

-

Controls: Include a positive control (inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

| Microorganism | Strain (ATCC) | MIC (µg/mL) |

| S. aureus | 29213 | Record Value |

| E. faecalis | 29212 | Record Value |

| E. coli | 25922 | Record Value |

| P. aeruginosa | 27853 | Record Value |

| C. albicans | 90028 | Record Value |

| Ciprofloxacin (Control) | N/A | Record Value |

| Fluconazole (Control) | N/A | Record Value |

Conclusion and Forward Path

This technical guide outlines a logical and robust cascade for the initial biological characterization of this compound. By starting with foundational cytotoxicity and moving to targeted screens informed by the rich history of the oxazolone scaffold, researchers can efficiently build a comprehensive activity profile. Positive "hits" in any of these assays would trigger further, more focused investigations, such as in vivo efficacy models (e.g., carrageenan-induced paw edema for inflammation)[18], broader cancer cell line screening, and detailed mechanism-of-action studies to identify the precise molecular target. This structured approach maximizes the potential for discovery while ensuring the generation of reliable, high-quality data for drug development professionals.

References

-

Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. Retrieved from [Link]

-

Design, synthesis, in-vitro biological profiling and molecular docking of some novel oxazolones and imidazolones exhibiting good inhibitory potential against acetylcholine esterase. (2022). Springer. Retrieved from [Link]

-

An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). ICONIC RESEARCH AND ENGINEERING JOURNALS. Retrieved from [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). MDPI. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). MDPI. Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2020). ACS Publications. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10][12][19] thiadiazine derivatives. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. (2017). International Journal of Computational Engineering Research. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2020). ACS Publications. Retrieved from [Link]

-

Synthesis & Biological evaluation of Oxazolone derivatives. (2012). Current Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis and biological evaluation of 4,5-diphenyloxazolone derivatives on route towards selective COX-2 inhibitors. (2009). PubMed. Retrieved from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2019). MDPI. Retrieved from [Link]

-

5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. Retrieved from [Link]

-